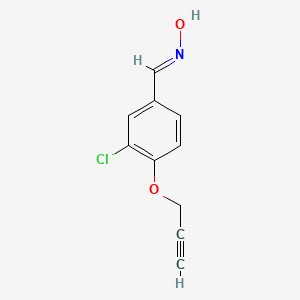![molecular formula C21H19NOS B5557201 N-{[1,1'-BIPHENYL]-4-YL}-4,5,6,7-TETRAHYDRO-2-BENZOTHIOPHENE-1-CARBOXAMIDE](/img/structure/B5557201.png)
N-{[1,1'-BIPHENYL]-4-YL}-4,5,6,7-TETRAHYDRO-2-BENZOTHIOPHENE-1-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1,1’-BIPHENYL]-4-YL}-4,5,6,7-TETRAHYDRO-2-BENZOTHIOPHENE-1-CARBOXAMIDE is a complex organic compound that features a biphenyl group and a tetrahydrobenzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1,1’-BIPHENYL]-4-YL}-4,5,6,7-TETRAHYDRO-2-BENZOTHIOPHENE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the biphenyl and tetrahydrobenzothiophene intermediates. One common method involves the use of 4-biphenylcarboxaldehyde and hydantoin as starting materials. The reaction proceeds through condensation and hydrolysis, followed by esterification and transamination reactions .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yield and efficiency. This often involves the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
N-{[1,1’-BIPHENYL]-4-YL}-4,5,6,7-TETRAHYDRO-2-BENZOTHIOPHENE-1-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-{[1,1’-BIPHENYL]-4-YL}-4,5,6,7-TETRAHYDRO-2-BENZOTHIOPHENE-1-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which N-{[1,1’-BIPHENYL]-4-YL}-4,5,6,7-TETRAHYDRO-2-BENZOTHIOPHENE-1-CARBOXAMIDE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound with two connected phenyl rings.
Tetrahydrobenzothiophene: A sulfur-containing heterocycle similar to the tetrahydrobenzothiophene moiety in the compound.
Uniqueness
N-{[1,1’-BIPHENYL]-4-YL}-4,5,6,7-TETRAHYDRO-2-BENZOTHIOPHENE-1-CARBOXAMIDE is unique due to its combination of biphenyl and tetrahydrobenzothiophene structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(4-phenylphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NOS/c23-21(20-19-9-5-4-8-17(19)14-24-20)22-18-12-10-16(11-13-18)15-6-2-1-3-7-15/h1-3,6-7,10-14H,4-5,8-9H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTHYSDJUQMKRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(SC=C2C1)C(=O)NC3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[(E)-(2-nitrophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B5557124.png)

![3-{1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5557134.png)
![8-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5557137.png)
![2-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5557152.png)
![4-methyl-2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5557155.png)

![[(3aS,9bS)-3a-(hydroxymethyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2-yl]-(1,3-benzothiazol-6-yl)methanone](/img/structure/B5557169.png)
![[4-(3,5-Dimethylpyrazol-1-yl)-2,3,5,6-tetrafluorophenyl]methyl acetate](/img/structure/B5557177.png)
![5-{(E)-1-[5-(2-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-3-ETHYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE](/img/structure/B5557183.png)
![4-ethoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5557188.png)
![ethyl [2-(4-ethylphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5557196.png)
methanone](/img/structure/B5557207.png)
![N,N-dimethyl-1-[4-methyl-5-(1-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}piperidin-4-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B5557220.png)
